molecular formula C21H33N3O2 B5414419 N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

货号 B5414419
分子量: 359.5 g/mol
InChI 键: SXWLDTLPUYUVBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as Suvorexant, is a novel hypnotic drug that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of insomnia. Suvorexant acts as an antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles.

作用机制

Suvorexant acts as a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexins are neuropeptides that are produced by a small group of neurons in the hypothalamus. They play a key role in promoting wakefulness and maintaining arousal during the day. Suvorexant blocks the binding of orexins to their receptors, thereby inhibiting the wake-promoting effects of orexins and promoting sleep.
Biochemical and Physiological Effects:
Suvorexant has been shown to increase total sleep time, reduce sleep latency, and improve sleep quality in patients with insomnia. In addition, Suvorexant has also been shown to improve cognitive performance and reduce daytime sleepiness in patients with narcolepsy. However, Suvorexant may cause some adverse effects, such as dizziness, somnolence, and headache.

实验室实验的优点和局限性

Suvorexant has several advantages for lab experiments, including its high selectivity and potency for orexin receptors, its long half-life, and its ability to cross the blood-brain barrier. However, Suvorexant may also have some limitations, such as its high cost, its potential for off-target effects, and its limited availability.

未来方向

There are several potential future directions for research on Suvorexant. First, further studies are needed to investigate the long-term safety and efficacy of Suvorexant in the treatment of insomnia and other sleep disorders. Second, Suvorexant may have potential therapeutic applications in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Third, the development of more selective and potent orexin receptor antagonists may lead to the discovery of new drugs for the treatment of sleep and neurological disorders. Fourth, the role of orexin receptors in the regulation of other physiological processes, such as appetite and metabolism, may provide new insights into the pathophysiology of obesity and related disorders. Fifth, the use of Suvorexant as a research tool for investigating the role of orexin receptors in various biological processes may lead to the discovery of new drug targets for the treatment of a wide range of diseases.

合成方法

Suvorexant is synthesized through a multistep process that involves the coupling of two key intermediates, namely, N,N-diethyl-1,4-piperidinedicarboxylic acid and 4-sec-butylphenylboronic acid. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography to obtain pure Suvorexant.

科学研究应用

Suvorexant has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea. In addition, Suvorexant has also been investigated for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease.

属性

IUPAC Name

4-N-(4-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-5-16(4)17-8-10-19(11-9-17)22-20(25)18-12-14-24(15-13-18)21(26)23(6-2)7-3/h8-11,16,18H,5-7,12-15H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLDTLPUYUVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。